6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride is a chemical compound with the molecular formula C13H18ClNO. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride typically involves the hydrogenation of quinoline derivatives. One common method includes the hydrogenation of 6-tert-butylquinoline using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures . The reaction conditions, such as temperature and pressure, can be optimized to achieve high yields and purity. Industrial production methods may involve similar hydrogenation processes but on a larger scale with continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound back to its fully hydrogenated form. Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Scientific Research Applications
6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical research.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the tert-butyl group.
6-Tert-butylquinoline: A precursor in the synthesis of the target compound, differing by the presence of a double bond in the quinoline ring.
Tetrahydroquinoline derivatives: Various derivatives with different substituents on the quinoline ring, each exhibiting unique biological activities and chemical properties
The uniqueness of this compound lies in its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-tert-butyl-2,3-dihydro-1H-quinolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-13(2,3)9-4-5-11-10(8-9)12(15)6-7-14-11;/h4-5,8,14H,6-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJINGMMBLVNTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NCCC2=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.